molecular formula C23H19NO6 B2808519 N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide CAS No. 929372-50-9

N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide

Cat. No.: B2808519
CAS No.: 929372-50-9
M. Wt: 405.406
InChI Key: KQNREJRXRLWNLG-UHFFFAOYSA-N
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Description

N-{2-[(3,4-Dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide is a benzofuran-based compound featuring a 3,4-dimethoxybenzoyl moiety at position 2, a methyl group at position 3, and a furan-2-carboxamide substituent at position 5 of the benzofuran core. This structural complexity confers unique electronic and steric properties, making it a subject of interest in medicinal and synthetic chemistry.

Properties

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO6/c1-13-16-12-15(24-23(26)19-5-4-10-29-19)7-9-17(16)30-22(13)21(25)14-6-8-18(27-2)20(11-14)28-3/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNREJRXRLWNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials to achieve high yields.

Chemical Reactions Analysis

Benzofuran Core

  • Electrophilic Substitution : The electron-rich benzofuran ring undergoes electrophilic aromatic substitution (EAS) at positions 4 and 7. Nitration or halogenation may occur under acidic conditions .
  • Oxidation : The methyl group at position 3 may oxidize to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄/H⁺) .

Carbonyl Groups

  • Hydrolysis : The 3,4-dimethoxybenzoyl carbonyl is susceptible to acidic/basic hydrolysis, yielding 3,4-dimethoxybenzoic acid and the corresponding amine .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ could reduce the carbonyl to a CH₂ group.

Furan-2-Carboxamide

  • Nucleophilic Acyl Substitution : The amide bond may hydrolyze under harsh acidic/basic conditions to form furan-2-carboxylic acid .
  • Electrophilic Attack : The furan ring reacts with electrophiles (e.g., bromine) at position 5, forming di- or trisubstituted products .

Stability and Degradation

  • Photodegradation : Benzofuran derivatives with electron-donating groups (e.g., methoxy) exhibit sensitivity to UV light, leading to ring-opening or dimerization .
  • Thermal Stability : The compound likely decomposes above 250°C, with methoxy groups detaching as methanol or formaldehyde .

Biological and Pharmacological Reactivity

While no direct data exists for this compound, structurally related benzofuran carboxamides show:

  • Enzyme Inhibition : Interaction with nitroreductases or cytochrome P450 via the nitro/amide groups .
  • Cytotoxicity : Electrophilic metabolites (e.g., epoxides) may form via oxidative metabolism, contributing to DNA adduct formation .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of benzofuran have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF7) and lung (NCI-H460) cancers. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways related to cell growth and survival .

Antimicrobial Properties

Research has demonstrated that compounds containing furan and benzofuran moieties possess notable antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, a related compound showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide may also exhibit similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives has been documented in several studies. These compounds often act by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the dimethoxyphenyl group has been linked to enhanced biological activity due to its electron-donating effects, which can stabilize reactive intermediates during metabolic processes .

Table 1: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Dimethoxy GroupEnhances solubility and bioavailability
Benzofuran CoreContributes to anticancer properties
Carbonyl GroupIncreases reactivity with biological targets

Organic Electronics

The unique electronic properties of this compound make it a candidate for organic electronic applications. Its ability to form stable films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge transport is essential .

Drug Delivery Systems

In drug delivery research, the incorporation of this compound into polymer matrices has shown promise for controlled release systems due to its favorable degradation profile and biocompatibility .

Case Study 1: Anticancer Research

In a recent study, a series of benzofuran derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The results indicated that modifications at the carbonyl position significantly enhanced cytotoxicity, suggesting that this compound could be a lead compound for further development .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antibacterial efficacy of various benzofuran derivatives against clinical isolates of resistant bacterial strains. This compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Compound Core Position 2 Substituent Position 5 Substituent Notable Properties
Target Compound Benzofuran 3,4-Dimethoxybenzoyl Furan-2-carboxamide Hypothesized balanced solubility and reactivity
N-[2-(3,4-DMBz)-3-Me-Bzf-5-yl]-2-MeBz Benzofuran 3,4-Dimethoxybenzoyl 2-Methylbenzamide Higher lipophilicity
N-[2-(4-Cl-Bz)-3-Me-Bzf-5-yl]-FuranCA Benzofuran 4-Chlorobenzoyl Furan-2-carboxamide Enhanced electrophilicity
N-(Benzoylphenyl)-5-Me-FuranCA (4a) Benzophenone - 5-Methylfuran-2-carboxamide Flexible backbone, anti-hyperlipidemic activity

Physicochemical Data

  • Melting Points : While direct data for the target compound are unavailable, Rip-B (a benzamide analog) exhibits a melting point of 90°C, suggesting that furan carboxamide derivatives may have lower melting points due to reduced symmetry .
  • Solubility : The furan-2-carboxamide group may improve aqueous solubility compared to benzamide analogs, as seen in N-(benzoylphenyl)-5-methyl-2-furamides .

Biological Activity

N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H19NO5\text{C}_{19}\text{H}_{19}\text{N}\text{O}_{5}

This compound features a benzofuran core linked to a furan carboxamide moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of tubulin polymerization, similar to other compounds within the benzofuran class .
  • Antioxidant Properties : The presence of methoxy groups in the structure is believed to enhance its antioxidant capabilities, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : There is evidence that this compound may act as an inhibitor of specific enzymes involved in cancer progression, although detailed studies are still required to elucidate these pathways.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

StudyModelFindings
Xia et al. (2022)Human cancer cell linesShowed significant inhibition of cell growth with IC50 values ranging from 10 µM to 20 µM across different lines.
Umesha et al. (2009)Antioxidant assaysDemonstrated strong radical scavenging activity comparable to established antioxidants.
Kastrup et al. (2015)Enzyme inhibition assaysIdentified inhibition of specific kinases associated with cancer cell signaling pathways.

Case Studies

  • In Vitro Anticancer Activity : A study conducted by Xia et al. reported that this compound exhibited potent cytotoxicity against various human cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound induced apoptosis and inhibited cell cycle progression at micromolar concentrations .
  • Antioxidant Efficacy : Research by Umesha et al. demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential use as a therapeutic agent for oxidative stress-related conditions .
  • Enzyme Interaction Studies : Kastrup et al. explored the compound's ability to inhibit certain kinases involved in tumor growth signaling pathways, providing insights into its mechanism of action against cancer cells .

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